molecular formula C21H21FN2O3S B6510708 2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 878057-58-0

2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6510708
CAS No.: 878057-58-0
M. Wt: 400.5 g/mol
InChI Key: HUARXFLRQABLCL-UHFFFAOYSA-N
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Description

This compound is an indole derivative featuring a 3-fluorophenylmethanesulfonyl group at the indole C3 position and a pyrrolidin-1-yl ethanone substituent at the N1 position. Indole derivatives are pharmacologically significant due to their ability to interact with biological targets such as enzymes and receptors . The sulfonyl group enhances stability and modulates electronic properties, while the pyrrolidine ring may improve solubility and bioavailability .

Properties

IUPAC Name

2-[3-[(3-fluorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c22-17-7-5-6-16(12-17)15-28(26,27)20-13-24(19-9-2-1-8-18(19)20)14-21(25)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUARXFLRQABLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound with potential biological activities, particularly in the fields of cancer research and pharmacology. Its structure incorporates an indole moiety, which is known for its diverse range of biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C21H21FN2O3S
  • Molecular Weight : 400.5 g/mol

The structure features a sulfonyl group attached to a fluorophenyl ring and an indole core, which is linked to a pyrrolidine ring. This unique arrangement contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl and indole groups are known to modulate enzymatic activity, potentially inhibiting pathways involved in tumor growth and proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the Hedgehog signaling pathway, which is implicated in various malignancies such as basal cell carcinoma and medulloblastoma .

Antimicrobial Properties

Indole derivatives also display antimicrobial activity. Studies have demonstrated that certain compounds within this class can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Hedgehog Signaling Inhibition : A study highlighted the effectiveness of indole derivatives in inhibiting the Hedgehog pathway, which is crucial for the development of certain cancers. This inhibition could lead to reduced tumor growth in preclinical models .
  • Antimicrobial Testing : In vitro testing of related compounds showed promising results against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in treating infections .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsMechanism
AnticancerIndole derivativesHedgehog pathway inhibition
AntimicrobialVarious indolesDisruption of cell wall synthesis

Comparison with Similar Compounds

Structural Modifications and Their Impacts

Table 1: Key Structural Features and Properties of Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity
Target Compound 3-Fluorophenylmethanesulfonyl, pyrrolidin-1-yl C21H20FN2O3S 408.46 Fluorine’s electronegativity enhances binding affinity; pyrrolidine improves solubility Inferred: Potential anticancer/anti-inflammatory (based on analogs)
2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one 3-Chlorophenylmethanesulfonyl C21H21ClN2O3S 416.92 Chlorine’s larger atomic radius may sterically hinder interactions Undocumented, but related sulfonamides show kinase inhibition
2-{3-[(4-Bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one 4-Bromophenylmethanesulfonyl C21H21BrN2O3S 461.38 Bromine’s hydrophobicity may enhance membrane permeability Antimicrobial, anticancer applications
1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one 3-Fluorophenylmethyl, azepane C23H26FN3O3S 443.54 Azepane’s larger ring size alters pharmacokinetics Investigated for CNS targets due to improved blood-brain barrier penetration
2-{3-[(4-Methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(3-fluorophenyl)acetamide 4-Methylphenylmethanesulfonyl, acetamide C24H20FN2O3S 435.49 Acetamide group enables hydrogen bonding; methyl enhances lipophilicity Anti-inflammatory activity via COX-2 inhibition

Functional Group Analysis

Chlorine/Bromine (Analogs): Enhance lipophilicity but may introduce steric bulk, reducing affinity for sterically sensitive targets .

Heterocyclic Moieties: Pyrrolidine vs. Morpholine (): Contains an oxygen atom, increasing polarity and altering solubility compared to pyrrolidine .

Sulfonyl Group :

  • Critical for stabilizing interactions with serine/threonine residues in enzyme active sites (e.g., kinase inhibitors) .

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